molecular formula C6H11NO3 B8436492 Methyl 3-carbamoylisobutyrate

Methyl 3-carbamoylisobutyrate

Cat. No. B8436492
M. Wt: 145.16 g/mol
InChI Key: WMSVGGWTPOETNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05618953

Procedure details

A process for producing 3-methyltetrahydrofuran, wherein in a first step, prussic acid is reacted with methyl methacrylate to produce methyl 3-cyanoisobutyrate. The methyl 3-cyanoisobutyrate is then reacted with water and sulfuric acid to produce a resultant product which is reacted with a C1 -C8 aliphatic alcohol to produce a methylsuccinic acid ester. The methylsuccinic acid ester is catalytically hydrogenated to prepare the 3-methyltetrahydrofuran. Alternatively, the methyl 3-cyanoisobutyrate is hydrated to produce methyl 3-carbamoylisobutyrate, which is then reacted with a formic acid ester to form a methylsuccinic acid ester and formamide and the resultant methylsuccinic acid ester is catalytically hydrogenated. The 3-methyltetrahydrofuran is produced in high selectivity and in a commercially advantageous manner from inexpensive reactants. The 3-methyltetrahydrofuran is useful as a commoner for producing polyether glycol, which is utilized as starting raw material for preparing spandex fiber.
[Compound]
Name
methylsuccinic acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1CC[O:4]C1.[C:7]([CH2:9][CH:10]([CH3:15])[C:11]([O:13][CH3:14])=[O:12])#[N:8]>>[C:7]([CH2:9][CH:10]([CH3:15])[C:11]([O:13][CH3:14])=[O:12])(=[O:4])[NH2:8]

Inputs

Step One
Name
methylsuccinic acid ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1COCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(C(=O)OC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)CC(C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.